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Compound of Interest

Compound Name:
2-(2-Bromoethyl)piperidine

hydrobromide

CAS No.: 1564-77-8

Cat. No.: B3106047

Get Quote

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged

scaffold," a structural motif consistently found in a multitude of approved pharmaceuticals and

bioactive natural products.[1] Its conformational flexibility and favorable physicochemical

properties allow it to serve as a versatile framework for engaging with complex biological

targets, particularly within the central nervous system (CNS) and in oncology.[2]

This guide focuses on a particularly valuable derivative: 2-(2-Bromoethyl)piperidine
hydrobromide. This compound is not merely another piperidine; it is a strategic bifunctional

intermediate. The presence of a reactive bromoethyl group at the 2-position and a secondary

amine (masked as its hydrobromide salt) provides two distinct points for chemical modification.

This duality allows for the sequential and controlled construction of complex molecular

architectures, making it a cornerstone reagent for researchers and drug development

professionals aiming to explore novel chemical space.

This document provides an in-depth exploration of the chemical properties, synthesis,

reactivity, and analytical validation of 2-(2-Bromoethyl)piperidine hydrobromide, grounded in
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practical, field-proven insights to empower its effective application in research and

development.

Section 1: Physicochemical Properties and
Structural Elucidation
A thorough understanding of a reagent's fundamental properties is the bedrock of its successful

application. The key physicochemical data for 2-(2-Bromoethyl)piperidine hydrobromide are

summarized below.

Core Physicochemical Data
Property Value Source(s)

CAS Number 1564-77-8 [3]

Molecular Formula C₇H₁₅Br₂N

Molecular Weight 273.01 g/mol

Physical Form Solid

Purity Typically ≥95% [3]

Salt Form Hydrobromide (HBr) [3]

Storage Temperature Room Temperature

Structural Representation and Identifiers
The structure consists of a piperidine ring substituted at the 2-position with an ethyl bromide

chain. The piperidine nitrogen is protonated by hydrobromic acid.

Chemical Structure:  (Image for illustrative purposes)

SMILES String:BrCCC1NCCCC1.[H]Br

InChI Key:FAMIYBHSLOMXQP-UHFFFAOYSA-N
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Protocol for Spectroscopic Characterization
While supplier data confirms identity, in-house verification is crucial for experimental

reproducibility. Sigma-Aldrich notes that for some products provided to early discovery

researchers, they do not collect analytical data, and the buyer assumes responsibility for

confirming identity and purity.

1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon-hydrogen framework and connectivity.

Methodology:

Dissolve approximately 10-15 mg of 2-(2-Bromoethyl)piperidine hydrobromide in 0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected ¹H NMR Features: Look for characteristic multiplets corresponding to the

piperidine ring protons, a multiplet for the CH proton at the 2-position, and two distinct

triplets or complex multiplets for the -CH₂CH₂Br protons. The N-H protons will likely

appear as a broad signal.

Expected ¹³C NMR Features: Expect to see five distinct signals for the piperidine ring

carbons and two signals for the ethyl side chain carbons, with the carbon attached to the

bromine appearing further downfield.

1.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify key functional groups.

Methodology:

Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

Expected Features: Look for C-H stretching vibrations (alkane) around 2850-3000 cm⁻¹, a

broad N-H stretching band characteristic of an ammonium salt around 2400-2800 cm⁻¹,

and C-Br stretching in the fingerprint region (typically 500-650 cm⁻¹).
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Section 2: Synthesis and Purification
The most logical and common synthetic route to 2-(2-Bromoethyl)piperidine hydrobromide
is from its corresponding alcohol, 2-piperidineethanol, via a nucleophilic substitution reaction.

Synthesis Workflow

Start: 2-Piperidineethanol

Add HBr (48% aq.)

Reflux Reaction
(Heat, Stirring)

Aqueous/Organic Workup
(Isolation)

Recrystallization
(Ethanol)

Product: 2-(2-Bromoethyl)piperidine
Hydrobromide

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(2-Bromoethyl)piperidine HBr.

Detailed Synthesis Protocol
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This protocol is adapted from a similar synthesis of the 1-substituted isomer and represents a

robust method for converting the precursor alcohol.[4]

Materials:

2-Piperidineethanol

48% Hydrobromic acid (HBr)

Toluene

Ethanol

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stir bar, charge 2-piperidineethanol (1.0 eq).

Reagent Addition: Carefully add an excess of 48% aqueous hydrobromic acid (approx.

3.0-4.0 eq) to the flask.

Heating: Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for

6-8 hours with vigorous stirring. The reaction progress can be monitored by Thin Layer

Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting against

the starting material.

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.

The product may crystallize out upon cooling.

Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary

evaporation) to remove excess water and HBr. Toluene can be added and co-evaporated

to aid in the removal of water.
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Purification: Recrystallize the resulting crude solid residue from a minimal amount of hot

ethanol.

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold

diethyl ether, and dry under vacuum to yield pure 2-(2-Bromoethyl)piperidine
hydrobromide.

Section 3: Chemical Reactivity and Mechanistic
Considerations
The utility of this reagent stems from its dual reactivity. The hydrobromide salt form protects the

piperidine nitrogen from acting as a nucleophile. However, upon deprotonation with a suitable

base, the nitrogen becomes a potent nucleophile. Concurrently, the bromoethyl side chain is an

excellent electrophile for alkylation reactions.

The Piperidine Nitrogen as a Nucleophile
In the presence of a non-nucleophilic base (e.g., triethylamine, potassium carbonate), the

piperidine nitrogen is deprotonated, yielding the free secondary amine.[5][6] This free amine

can then participate in various reactions, such as the aza-Michael addition.

A study by D'hooghe et al. demonstrated the conjugate addition of 2-(2-bromoethyl)piperidine
hydrobromide to alkyl acrylates.[5] In this reaction, triethylamine is used as a base to liberate

the free piperidine, which then acts as the nucleophile in a 1,4-addition to the electron-deficient

alkene.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b3106047/docs?utm_src=pdf-body#introduction-a-bifunctional-building-block-for-modern-drug-discovery
https://www.benchchem.com/product/b3106047/docs?utm_src=pdf-body#introduction-a-bifunctional-building-block-for-modern-drug-discovery
https://pdfs.semanticscholar.org/792d/636cb9bf6ac7b23e82bffb0ba933349257e2.pdf
https://www.researchgate.net/post/Procedure-for-N-alkylation-of-Piperidine
https://www.benchchem.com/product/b3106047/docs?utm_src=pdf-body#introduction-a-bifunctional-building-block-for-modern-drug-discovery
https://www.benchchem.com/product/b3106047/docs?utm_src=pdf-body#introduction-a-bifunctional-building-block-for-modern-drug-discovery
https://pdfs.semanticscholar.org/792d/636cb9bf6ac7b23e82bffb0ba933349257e2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3106047?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aza-Michael Reaction Mechanism

2-(2-Bromoethyl)piperidine
(Free Base)

Nucleophilic Attack
(1,4-Addition)

Piperidine N attacks β-carbon

Methyl Acrylate
(Electrophile)

β-Amino Ester Product

Click to download full resolution via product page

Caption: Mechanism of the aza-Michael addition reaction.

The Bromoethyl Group as an Electrophile
The primary alkyl bromide of the side chain is highly susceptible to nucleophilic substitution

(S_N2) reactions. The bromine atom is a good leaving group, allowing for the facile formation

of new carbon-heteroatom or carbon-carbon bonds. This makes the compound an excellent

alkylating agent for introducing a 2-(piperidin-2-yl)ethyl moiety onto various substrates like

amines, thiols, and carbanions.

Experimental Protocol: Aza-Michael Addition
This protocol is based on the literature procedure for reacting 2-(2-bromoethyl)piperidine
hydrobromide with methyl acrylate.[5]

Materials:

2-(2-Bromoethyl)piperidine hydrobromide (1.0 eq)
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Methyl acrylate (1.05 eq)

Triethylamine (1.05 eq)

Dichloromethane (DCM)

Magnetic stirrer

Procedure:

Setup: Dissolve 2-(2-bromoethyl)piperidine hydrobromide in dichloromethane in a

round-bottom flask under an inert atmosphere.

Base Addition: Add triethylamine to the solution and stir for 10-15 minutes at room

temperature. This liberates the free amine.

Electrophile Addition: Slowly add methyl acrylate to the reaction mixture.

Reaction: Stir the reaction at room temperature for 16-24 hours, monitoring by TLC.

Workup: Upon completion, wash the reaction mixture with water and then with brine. Dry

the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purification: Purify the crude product via silica gel column chromatography to yield the

desired 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate.

Section 4: Applications in Drug Development and
Synthesis
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in drugs for a

wide range of therapeutic areas.[7] 2-(2-Bromoethyl)piperidine hydrobromide serves as a

key starting material for accessing novel and complex derivatives within this chemical class.

Synthesis of Fused Heterocycles: As demonstrated by D'hooghe et al., the product of the

aza-Michael addition can undergo a subsequent intramolecular cyclization.[5] The resulting

β-amino ester can be treated with a strong base like lithium diisopropylamide (LDA) to form a
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new carbon-carbon bond, yielding the indolizidine skeleton, which is a core structure in many

alkaloids with significant biological activity.

Building Block for CNS-Active Agents: Many drugs targeting the central nervous system,

including analgesics and antipsychotics, feature a substituted piperidine ring.[2][7] This

reagent provides a direct route to introduce the 2-substituted piperidine ethyl moiety, a

common pharmacophore.

Precursor for σ₁ Receptor Ligands: The 4-(2-aminoethyl)piperidine scaffold has been

identified as crucial for ligands targeting the σ₁ receptor, which is implicated in various

neurological disorders and cancer.[2] While this compound is the 2-substituted isomer, it

provides a synthetically analogous platform for creating libraries of compounds to probe such

targets.

Section 5: Analytical and Quality Control Protocols
Ensuring the purity of starting materials is a non-negotiable aspect of reproducible research.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the

purity of 2-(2-Bromoethyl)piperidine hydrobromide.

HPLC-UV Protocol for Purity Assessment
Objective: To determine the purity of 2-(2-Bromoethyl)piperidine hydrobromide and

identify any potential impurities.

Instrumentation & Columns:

HPLC system with a UV detector.

C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm).

Methodology:

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of

the mobile phase to create a 0.5 mg/mL stock solution.

Chromatographic Conditions:
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Mobile Phase: Isocratic mixture of water with 0.1% trifluoroacetic acid (TFA) and

acetonitrile (e.g., 70:30 v/v). The TFA ensures the amine is protonated, leading to better

peak shape.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 210 nm (where the compound has UV absorbance, though it

lacks a strong chromophore).

Injection Volume: 10 µL.

Validation & Analysis:

Run a blank (injection of mobile phase) to ensure no system peaks interfere.

Inject the sample solution. The main peak should be sharp and symmetrical.

Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All

Peaks) * 100.

Causality and Trustworthiness: This protocol is self-validating. The use of a C18 column

separates compounds based on hydrophobicity. The acidic mobile phase prevents peak

tailing by keeping the piperidine nitrogen protonated. Detection at a low UV wavelength

provides sensitivity for compounds lacking a strong chromophore.

Section 6: Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous properties.

Hazard Identification:

Classified as Acute Toxicity, Oral (Category 3) and causes serious eye irritation.

The GHS signal word is "Danger".

Precautionary statements include P301 + P310 ("IF SWALLOWED: Immediately call a

POISON CENTER/doctor") and P305 + P351 + P338 ("IF IN EYES: Rinse cautiously with
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water for several minutes. Remove contact lenses, if present and easy to do. Continue

rinsing").

Handling:

Always handle in a well-ventilated area or a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and nitrile gloves.

Avoid breathing dust. Avoid all personal contact.[6]

Storage:

Store in a tightly closed container in a dry and cool place.

The compound may be hygroscopic; storage in a desiccator is recommended to maintain

its integrity.

Conclusion
2-(2-Bromoethyl)piperidine hydrobromide is a highly versatile and strategic reagent in

synthetic and medicinal chemistry. Its bifunctional nature, combining a nucleophilic center

(upon deprotonation) with an electrophilic alkylating chain, provides a powerful platform for the

synthesis of complex, high-value molecules. A comprehensive understanding of its properties,

reactivity, and handling, as detailed in this guide, is crucial for leveraging its full potential in the

discovery and development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b3106047?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3106047?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

